molecular formula C19H16N2O5S B300712 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

货号 B300712
分子量: 384.4 g/mol
InChI 键: UEMGGDYBIYMEOI-MHWRWJLKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide, also known as PHT-427, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. PHT-427 is a thiazolidinone derivative that has been synthesized through various methods and has shown promising results in preclinical studies.

作用机制

2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been shown to inhibit the activity of Akt, a serine/threonine kinase that plays a critical role in cell survival, proliferation, and metabolism. 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide binds to the pleckstrin homology (PH) domain of Akt and prevents its translocation to the plasma membrane, where it is activated by phosphorylation. 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide also inhibits the activity of PDK1, a kinase that activates Akt by phosphorylation. By inhibiting Akt and PDK1, 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide induces apoptosis and inhibits cell proliferation in cancer cells. 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide also inhibits the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. By inhibiting NF-κB, 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide reduces inflammation and autoimmune responses.
Biochemical and Physiological Effects:
2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide also inhibits the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has also been shown to inhibit the activation of T cells and the production of autoantibodies in autoimmune disorders. 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been shown to have low toxicity in normal cells and tissues, indicating its potential as a safe and effective therapeutic agent.

实验室实验的优点和局限性

2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has several advantages for lab experiments, including its high purity and yield, its specificity for Akt and PDK1, and its low toxicity in normal cells and tissues. However, 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has some limitations, including its limited solubility in aqueous solutions, its instability in acidic and basic conditions, and its potential for off-target effects.

未来方向

There are several future directions for the research and development of 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide, including the optimization of its chemical structure to improve its solubility, stability, and specificity, the evaluation of its efficacy and safety in clinical trials, and the identification of its potential synergistic effects with other therapeutic agents. 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide also has potential applications in other diseases, such as diabetes, neurodegenerative disorders, and viral infections, which warrant further investigation.

合成方法

2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide can be synthesized through various methods, including the reaction of 3-hydroxy-4-methoxybenzaldehyde with thiosemicarbazide, followed by the reaction with phenylacetic acid and acetic anhydride. Another method involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with thiosemicarbazide, followed by the reaction with phenylacetic acid and triethylamine. Both methods have been reported to yield high purity and yield of 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide.

科学研究应用

2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, colon, and prostate cancer. 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In inflammation, 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. In autoimmune disorders, 2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide has been shown to inhibit the activation of T cells and the production of autoantibodies.

属性

产品名称

2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

分子式

C19H16N2O5S

分子量

384.4 g/mol

IUPAC 名称

2-[(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide

InChI

InChI=1S/C19H16N2O5S/c1-26-15-8-7-12(9-14(15)22)10-16-18(24)21(19(25)27-16)11-17(23)20-13-5-3-2-4-6-13/h2-10,22H,11H2,1H3,(H,20,23)/b16-10+

InChI 键

UEMGGDYBIYMEOI-MHWRWJLKSA-N

手性 SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3)O

SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3)O

规范 SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。